molecular formula C₆¹³C₃H₁₃O₄P B1161061 Isopropyl Phenyl Phosphate-13C3

Isopropyl Phenyl Phosphate-13C3

Cat. No.: B1161061
M. Wt: 219.15
Attention: For research use only. Not for human or veterinary use.
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Description

Isopropyl Phenyl Phosphate-13C3 is a carbon-13 isotopically labeled organophosphate compound characterized by an isopropyl group (i-Pr), a phenyl group (Ph), and a phosphate moiety. The 13C labeling specifically occurs in the isopropyl group, making this compound valuable for tracer studies in metabolic, environmental, and pharmacological research. Its structure (Fig. 2 in ) shares similarities with other phenyl phosphate esters but is distinguished by isotopic enrichment, which alters its molecular weight and spectral properties. The compound is primarily utilized in advanced analytical applications such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) to track metabolic pathways or degradation mechanisms due to its isotopic signature .

Properties

Molecular Formula

C₆¹³C₃H₁₃O₄P

Molecular Weight

219.15

Synonyms

Mono(1-methylethyl) Phosphoric Acid Monophenyl Ester-13C3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

  • Phenylephrine Hydrochloride (PE): A non-isotopic phenyl compound with a hydroxylphenyl and methylaminoethanol backbone, widely used as a decongestant (). Unlike Isopropyl Phenyl Phosphate-13C3, PE lacks a phosphate group and isotopic labeling, making it suitable for spectrophotometric analysis (e.g., coupling with diazotized 2-aminobenzothiazole at 510 nm) rather than MS-based techniques .
  • Non-isotopic Phenyl Phosphate Esters: These compounds, such as triphenyl phosphate, share the phenyl-phosphate backbone but lack isotopic labeling. Their analysis typically relies on chromatography (HPLC) or spectrophotometry, whereas isotopic variants like this compound require MS for precise detection of 13C enrichment .

Analytical Methodologies

Compound Primary Analytical Method Sensitivity (LOD) Key Advantages
This compound MS/NMR Sub-ppm (MS-dependent) Enables isotopic tracing; high specificity
Phenylephrine Hydrochloride Spectrophotometry 0.4–10 ppm () Rapid, cost-effective; stable azo dye formation
Triphenyl Phosphate HPLC/UV ~1 ppm Broad applicability; no isotopic interference
  • Spectrophotometry vs. MS: PE’s analysis via spectrophotometry (ε = 6.62 × 10³ L·mol⁻¹·cm⁻¹ at 510 nm) is unsuitable for this compound due to the latter’s lack of chromophores and reliance on isotopic differentiation . MS offers superior sensitivity for 13C-labeled compounds but requires specialized instrumentation .

Stability and Reactivity

  • This compound: The phosphate ester linkage confers hydrolytic stability under neutral conditions but may degrade in strongly acidic/basic environments.
  • PE: Exhibits high stability in alkaline media (48-hour azo dye stability) but is sensitive to oxidative coupling reagents like 2-aminobenzothiazole (). Its lack of a phosphate group reduces hydrolytic resistance compared to phosphate esters .

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